Rupestonic acid

説明

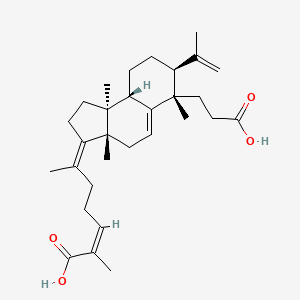

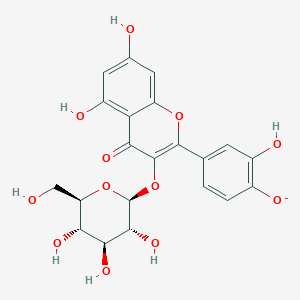

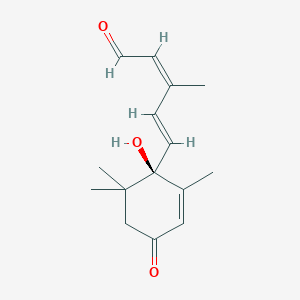

Rupestonic acid is a sesquiterpene isolated from the Chinese traditional medicine Artemisia rupestris L . It possesses multifunctional groups and has shown significant activity against the influenza virus B .

Synthesis Analysis

Rupestonic acid and its derivatives have been synthesized to improve its biological activity . A series of 20 new derivatives of rupestonic acid were synthesized via Davis oxidation . The synthetic route started from 3-bromo-6-methylpicolinonitrile employing Krapcho decarboxylation, Suzuki cross-coupling, RCM reaction as key steps .

Molecular Structure Analysis

The molecular structure of Rupestonic acid and its derivatives were fully characterized by 1H NMR, 13C NMR, HRMS spectra . The structure of one of the derivatives was confirmed by an X-ray crystal structure analysis .

Chemical Reactions Analysis

Rupestonic acid was isolated from A. rupestris and esterified using a two-fold excess of dimethyl sulfate to form methyl rupestonate . Davis oxidation of the resulting compound in the presence of 1.2 eq of lithium bis (trimethylsilyl)amide and 1.5 eq of (1S)(+)-(camphorylsulfonyl)oxaziridine at temperatures from –78 to –40°C produced an intermediate . Target compounds were prepared via acylation in the presence of 4-dimethylaminopyridine (DMAP) catalyst using 1.5 eq of acyl chloride and 4 eq of Et3N .

科学的研究の応用

Metabolite Identification

Rupestonic acid, derived from Artemisia rupestris L., a traditional Uighur medicine, is studied for its metabolites in rat urine. This research is crucial for understanding the drug's metabolism, which aids in drug discovery and clinical application. The main metabolites were found to result from oxidation, hydrogenation, and glucuronidation processes (Gu et al., 2015).

Anti-Influenza Agent

Rupestonic acid has been identified as a potential anti-influenza agent. It shows significant activity against influenza virus B. Research focuses on synthesizing rupestonic acid derivatives to enhance its biological activity against various strains of the influenza virus (Yong et al., 2013).

Synthesis and Structural Studies

Several studies have been conducted on the synthesis of rupestonic acid derivatives and their structure-activity relationships. These studies are pivotal in developing new antiviral agents. For instance, 3-deoxyrupestonic acid was synthesized and shown to inhibit influenza virus B (Zhao, 2011).

Purification Techniques

High-speed counter-current chromatography has been used for the purification of rupestonic acid from Artemisia rupestris L. This method significantly contributes to the isolation of pure compounds for further pharmaceutical studies (Ma et al., 2005).

Antiviral Activity Evaluation

Extensive research has been conducted to evaluate the antiviral activity of rupestonic acid and its derivatives against influenza viruses. These studies aim to develop effective antiviral therapies, especially against influenza strains resistant to current treatments (Zhao et al., 2017).

Safety and Hazards

While specific safety and hazard data for Rupestonic acid is not available, general safety measures should be taken while handling it. This includes avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

将来の方向性

特性

IUPAC Name |

2-[(5R,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8-4-5-11(9(2)15(17)18)6-13-10(3)14(16)7-12(8)13/h8,11-12H,2,4-7H2,1,3H3,(H,17,18)/t8-,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHSKBJBODQVBX-AXTRIDKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC2=C(C(=O)CC12)C)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CC2=C(C(=O)C[C@@H]12)C)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rupestonic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[[4-[[5-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentylamino]-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid tert-butyl ester](/img/structure/B1262545.png)

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;dihydrochloride](/img/structure/B1262547.png)